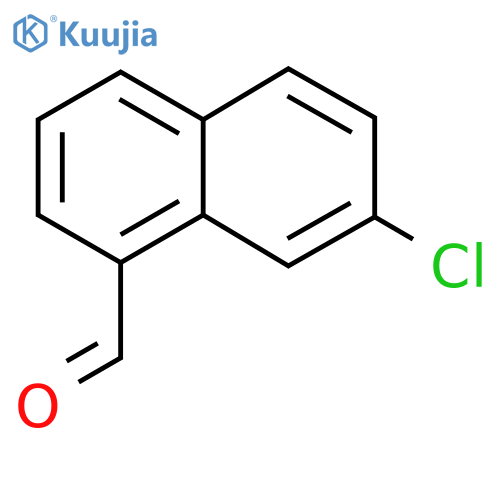Cas no 116632-03-2 (7-chloronaphthalene-1-carbaldehyde)

116632-03-2 structure
商品名:7-chloronaphthalene-1-carbaldehyde
CAS番号:116632-03-2
MF:C11H7ClO
メガワット:190.625682115555
MDL:MFCD18411319
CID:4797694
PubChem ID:20459939
7-chloronaphthalene-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 7-chloro-[1]naphthaldehyde
- 7-chloronaphthalene-1-carbaldehyde
- 7-Chloronaphthalene-1-carboxaldehyde
-
- MDL: MFCD18411319
- インチ: 1S/C11H7ClO/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-7H
- InChIKey: HQBCFROPFWQZIP-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=CC=CC(C=O)=C2C=1
計算された属性
- せいみつぶんしりょう: 190.0185425g/mol
- どういたいしつりょう: 190.0185425g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 17.1
7-chloronaphthalene-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3027240-0.5g |
7-chloronaphthalene-1-carbaldehyde |
116632-03-2 | 95% | 0.5g |
$847.0 | 2023-09-06 | |
| Aaron | AR00L5H4-5g |
1-Naphthalenecarboxaldehyde, 7-chloro- |
116632-03-2 | 95% | 5g |
$4353.00 | 2023-12-16 | |
| Aaron | AR00L5H4-2.5g |
1-Naphthalenecarboxaldehyde, 7-chloro- |
116632-03-2 | 95% | 2.5g |
$2950.00 | 2025-02-14 | |
| 1PlusChem | 1P00L58S-500mg |
1-Naphthalenecarboxaldehyde, 7-chloro- |
116632-03-2 | 95% | 500mg |
$1109.00 | 2023-12-26 | |
| 1PlusChem | 1P00L58S-250mg |
1-Naphthalenecarboxaldehyde, 7-chloro- |
116632-03-2 | 95% | 250mg |
$727.00 | 2023-12-26 | |
| 1PlusChem | 1P00L58S-50mg |
1-Naphthalenecarboxaldehyde, 7-chloro- |
116632-03-2 | 95% | 50mg |
$363.00 | 2023-12-26 | |
| 1PlusChem | 1P00L58S-10g |
1-Naphthalenecarboxaldehyde, 7-chloro- |
116632-03-2 | 95% | 10g |
$5831.00 | 2023-12-26 | |
| Aaron | AR00L5H4-250mg |
1-Naphthalenecarboxaldehyde, 7-chloro- |
116632-03-2 | 95% | 250mg |
$765.00 | 2025-02-14 | |
| Enamine | EN300-3027240-0.05g |
7-chloronaphthalene-1-carbaldehyde |
116632-03-2 | 95% | 0.05g |
$252.0 | 2023-09-06 | |
| Enamine | EN300-3027240-10.0g |
7-chloronaphthalene-1-carbaldehyde |
116632-03-2 | 95% | 10.0g |
$4667.0 | 2023-07-10 |
7-chloronaphthalene-1-carbaldehyde 関連文献
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
116632-03-2 (7-chloronaphthalene-1-carbaldehyde) 関連製品
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 13769-43-2(potassium metavanadate)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
